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Compound of Interest

Compound Name: GL3

Cat. No.: B2935150 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to visualizing the mRNA expression of

GLABRA3 (GL3) using in situ hybridization (ISH). GL3 is a key basic helix-loop-helix (bHLH)

transcription factor that plays a crucial role in the development of epidermal cell fates, such as

trichomes (leaf hairs) and root hairs, in the model organism Arabidopsis thaliana.

Understanding the spatial and temporal expression pattern of GL3 is vital for elucidating the

gene regulatory networks that control cell differentiation and morphogenesis in plants.

Application Notes
In situ hybridization is a powerful technique that allows for the precise localization of specific

nucleic acid sequences within the cellular context of tissues. By using a labeled probe that is

complementary to the GL3 mRNA sequence, researchers can visualize the sites of GL3 gene

expression directly within intact plant tissues. This method provides valuable spatial information

that cannot be obtained from techniques that rely on homogenized tissue, such as quantitative

reverse transcription PCR (qRT-PCR).

The primary applications of visualizing GL3 mRNA expression via ISH include:

Developmental Biology: To study the spatial and temporal expression patterns of GL3 during

trichome and root hair development.
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Genetics: To analyze the effect of mutations in other regulatory genes on the expression of

GL3.

Drug and Herbicide Development: To investigate how chemical compounds may alter plant

development by affecting the expression of key regulatory genes like GL3.

Quantitative Data Summary
While direct quantitative data from in situ hybridization signal intensity is not readily available in

the literature, the relative expression levels of GL3 mRNA in different genetic backgrounds

have been inferred from reporter gene assays and qRT-PCR. The following table summarizes

these qualitative findings.

Genetic
Background

Tissue/Cell Type
Relative GL3
mRNA Expression

Reference

Wild-Type Developing Hair Cells High [1][2]

Wild-Type
Developing Non-Hair

Cells

Low/Negative

Regulation
[1][2]

wer mutant
Developing Non-Hair

Cells
Increased [1]

cpc mutant Developing Hair Cells Decreased

try mutant Developing Hair Cells Decreased

Overexpression of

WER

Developing Non-Hair

Cells
Decreased

Experimental Protocols
This protocol is a generalized procedure for chromogenic in situ hybridization of GL3 mRNA in

Arabidopsis thaliana tissues. It is recommended to optimize fixation, permeabilization, and

hybridization conditions for specific tissues and developmental stages.

I. DIG-Labeled RNA Probe Synthesis
Template Preparation:
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Clone a 300-500 bp fragment of the GL3 cDNA into a vector containing T7 and SP6 RNA

polymerase promoters (e.g., pGEM-T Easy).

Linearize the plasmid with a restriction enzyme downstream of the insert to generate a

template for the antisense probe (for the sense probe, linearize upstream).

Purify the linearized plasmid DNA by phenol:chloroform extraction and ethanol

precipitation.

In Vitro Transcription:

Set up the in vitro transcription reaction using a commercially available kit (e.g., Roche

DIG RNA Labeling Kit).

Combine the linearized plasmid DNA, transcription buffer, DIG RNA labeling mix, RNase

inhibitor, and the appropriate RNA polymerase (T7 or SP6 for antisense).

Incubate at 37°C for 2 hours.

Remove the DNA template by adding DNase I and incubating for 15 minutes at 37°C.

Purify the DIG-labeled RNA probe using a spin column or lithium chloride precipitation.

Assess probe quality and concentration using a spectrophotometer and gel

electrophoresis.

II. Tissue Preparation and Sectioning
Fixation:

Harvest fresh Arabidopsis tissues (e.g., young leaves, root tips) and immediately immerse

in a freshly prepared fixation buffer (e.g., 4% paraformaldehyde in 1x PBS).

Apply a vacuum for 15-30 minutes to ensure proper infiltration.

Incubate overnight at 4°C with gentle agitation.

Dehydration and Embedding:
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Wash the fixed tissues with 1x PBS.

Dehydrate the tissues through a graded ethanol series (30%, 50%, 70%, 85%, 95%,

100%).

Infiltrate the tissues with a paraffin-alternative embedding medium (e.g., Paraplast).

Embed the tissues in wax blocks.

Sectioning:

Section the embedded tissues at 8-10 µm thickness using a microtome.

Float the sections on RNase-free water and mount them onto adhesive-coated

microscope slides (e.g., SuperFrost Plus).

Dry the slides overnight at 42°C.

III. In Situ Hybridization
Pre-hybridization:

Dewax the sections in xylene and rehydrate through a graded ethanol series to water.

Treat with Proteinase K (1 µg/mL in 1x PBS) for 30 minutes at 37°C to improve probe

penetration.

Post-fix with 4% paraformaldehyde for 10 minutes.

Wash with 1x PBS.

Acetylate the sections with 0.25% acetic anhydride in 0.1 M triethanolamine for 10 minutes

to reduce background.

Wash with 1x PBS and dehydrate through a graded ethanol series.

Air dry the slides.
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Apply hybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/mL

yeast tRNA, 500 µg/mL herring sperm DNA) and pre-hybridize for 1-2 hours at 50-55°C.

Hybridization:

Denature the DIG-labeled GL3 probe by heating at 80°C for 5 minutes, then immediately

place on ice.

Dilute the probe in hybridization buffer (100-500 ng/mL).

Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in

a humidified chamber at 50-55°C.

IV. Post-Hybridization Washes and Signal Detection
Stringency Washes:

Remove coverslips and wash the slides in 2x SSC at room temperature.

Perform high-stringency washes in 0.2x SSC at 55-60°C to remove non-specifically bound

probe.

Wash in 1x MABT (Maleic acid buffer with Tween-20).

Immunological Detection:

Block the sections with blocking buffer (e.g., 2% Roche Blocking Reagent in 1x MABT) for

1 hour.

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in

blocking buffer, for 2 hours at room temperature or overnight at 4°C.

Wash thoroughly with 1x MABT.

Chromogenic Detection:

Equilibrate the slides in detection buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH

9.5, 50 mM MgCl2, 0.1% Tween-20).
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Incubate the slides in a solution of NBT (nitro-blue tetrazolium chloride) and BCIP (5-

bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in detection buffer in the dark.

Monitor the color development under a microscope.

Stop the reaction by washing with TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

Mounting and Visualization:

Briefly rinse with water and mount with a coverslip using an aqueous mounting medium.

Visualize the purple/blue precipitate, indicating the location of GL3 mRNA, using a bright-

field microscope.

Mandatory Visualizations
Signaling Pathways and Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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